Fmoc-N-bis-PEG3-NH-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

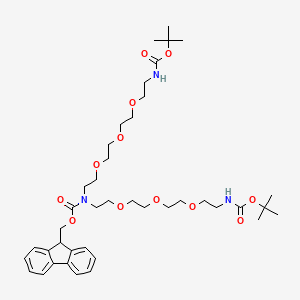

Propriétés

Formule moléculaire |

C41H63N3O12 |

|---|---|

Poids moléculaire |

790.0 g/mol |

Nom IUPAC |

9H-fluoren-9-ylmethyl N,N-bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C41H63N3O12/c1-40(2,3)55-37(45)42-15-19-48-23-27-52-29-25-50-21-17-44(18-22-51-26-30-53-28-24-49-20-16-43-38(46)56-41(4,5)6)39(47)54-31-36-34-13-9-7-11-32(34)33-12-8-10-14-35(33)36/h7-14,36H,15-31H2,1-6H3,(H,42,45)(H,43,46) |

Clé InChI |

CLKKSCKSSNVZKO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Foundational & Exploratory

Fmoc-N-bis-PEG3-NH-Boc: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Fmoc-N-bis-PEG3-NH-Boc, a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, peptide synthesis, and drug delivery, particularly in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs). Its unique structure, featuring two distinct amine-protecting groups, allows for sequential and site-specific modifications, a strategy known as orthogonal synthesis.

Core Properties and Specifications

This compound is a colorless oil at room temperature, soluble in common organic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] Its structure is centered around a nitrogen atom from which two PEGylated arms extend, one terminating in a base-labile fluorenylmethoxycarbonyl (Fmoc) protected amine and the other in an acid-labile tert-butyloxycarbonyl (Boc) protected amine. This design is instrumental for controlled, stepwise conjugation strategies.[2]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₄₁H₆₃N₃O₁₂ | [1][3][4] |

| Molecular Weight | 789.95 g/mol | [1][3][4] |

| Appearance | Colorless Oil | [1] |

| Purity | >95% (by HPLC) | |

| Storage Conditions | -20°C | [1] |

Principle of Orthogonal Protection

The primary utility of this compound lies in its orthogonal protection scheme. The Fmoc and Boc groups are stable under different chemical conditions, allowing for the selective deprotection of one while the other remains intact.[5][]

-

Fmoc Group (Base-Labile): The Fmoc group is stable in acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF.[5][7] This deprotection proceeds via a β-elimination mechanism.[]

-

Boc Group (Acid-Labile): Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[][9]

This orthogonality is the cornerstone of its application in building complex conjugates, as it allows for the sequential attachment of different molecules to the linker.[5]

Applications in Bioconjugation and Drug Development

The branched nature of this PEG linker allows for the attachment of multiple molecules, which can be advantageous in developing therapeutics with a high payload-to-ligand ratio, such as in ADCs.[3][10] The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2][11]

Logical Workflow for Sequential Conjugation

The following diagram illustrates the logical workflow for using this compound to conjugate two different molecules (Molecule A and Molecule B) to a primary substrate.

Caption: Orthogonal conjugation workflow using this compound.

Experimental Protocols

The following are generalized protocols for the key steps in utilizing this compound. These should be optimized for specific substrates and molecules.

Fmoc Deprotection

This procedure unmasks the first primary amine for conjugation.

Materials:

-

This compound conjugate

-

20% Piperidine in DMF (v/v)

-

DMF

-

Dichloromethane (DCM)

Protocol:

-

Dissolve the Fmoc-protected substrate in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution. A typical reaction would involve treating the substrate for 5-10 minutes at room temperature.[5]

-

Monitor the reaction by TLC or LC-MS to confirm the removal of the Fmoc group. The appearance of the dibenzofulvene-piperidine adduct can also be monitored spectrophotometrically.

-

Once the reaction is complete, the product can be precipitated with ether and washed to remove excess piperidine and byproducts. For solid-phase synthesis, the resin is simply washed thoroughly with DMF and DCM.[5]

Amine Coupling (e.g., to an Activated Carboxylic Acid)

This protocol describes the conjugation of a molecule with a carboxylic acid to the newly deprotected amine.

Materials:

-

Amine-functionalized linker (from Step 1)

-

Carboxylic acid-containing molecule

-

Coupling agents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Base: Diisopropylethylamine (DIEA)

-

Anhydrous DMF

Protocol:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

-

Add the coupling agents (e.g., 1.5 equivalents of HBTU/HOBt or EDC/NHS).

-

Add the base (e.g., 3 equivalents of DIEA) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Add the amine-functionalized linker (1 equivalent) dissolved in DMF to the activated ester solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

-

Purify the resulting conjugate using appropriate chromatographic techniques (e.g., HPLC).

Boc Deprotection

This procedure unmasks the second primary amine.

Materials:

-

Boc-protected intermediate

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve the Boc-protected intermediate in DCM.

-

Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The scavengers are crucial to prevent side reactions from the tert-butyl cation generated during deprotection.

-

Add the cleavage cocktail to the dissolved intermediate.

-

Stir the reaction at room temperature for 30-60 minutes. Monitor deprotection by LC-MS.

-

Once complete, evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Wash the precipitate with cold ether and dry under vacuum.

The resulting product now has a free amine at the position previously protected by the Boc group, ready for a second conjugation reaction following the protocol outlined in section 2.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and processes in a typical solid-phase synthesis cycle involving orthogonal deprotection.

Caption: Solid-phase synthesis workflow with orthogonal deprotection.

By providing two orthogonally protected amine functionalities on a flexible and solubilizing PEG backbone, this compound offers a versatile platform for the precise construction of complex, multi-component biomolecular systems for advanced therapeutic and research applications.

References

- 1. Fmoc-amino-bis-PEG3-amino-Boc - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. benchchem.com [benchchem.com]

- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

Fmoc-N-bis-PEG3-NH-Boc: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, synthesis, and properties of Fmoc-N-bis-PEG3-NH-Boc, a branched polyethylene (B3416737) glycol (PEG) linker. This trifunctional molecule is of significant interest in bioconjugation, drug delivery, and the development of complex biomolecules due to its precisely defined structure and orthogonally protected functional groups.

Chemical Structure and Properties

This compound, systematically named (9H-fluoren-9-yl)methyl (2-(2-(2-((2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl)(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl)amino)ethoxy)ethoxy)ethyl)carbamate, is a branched PEG linker characterized by a central tertiary amine. One branch is an Fmoc-protected amine, while the other two identical branches consist of a triethylene glycol (PEG3) chain terminated with a Boc-protected amine. The strategic placement of the base-labile Fmoc group and the acid-labile Boc groups allows for selective deprotection and subsequent derivatization, making it a valuable tool in multistep synthetic strategies.

The presence of the PEG chains enhances the solubility and biocompatibility of molecules to which it is conjugated. The defined length of the PEG arms ensures monodispersity, which is crucial for the batch-to-batch reproducibility of resulting conjugates.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C41H63N3O12 | [1][2] |

| Molecular Weight | ~790 g/mol | [1][2] |

| Appearance | Colorless oil | [3] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [3] |

| Purity | Typically ≥95% | [4] |

Synthesis of this compound

The proposed synthesis involves a convergent approach, starting with the preparation of a key intermediate: a Boc-protected amino-PEG3-aldehyde. This intermediate is then reductively aminated with an Fmoc-protected diamine to yield the final product.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH)

-

To a stirred solution of triethylene glycol (excess) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add a solution of 2-((tert-butoxycarbonyl)amino)ethyl bromide (1 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Boc-NH-PEG3-OH.

Step 2: Synthesis of 2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (B104242) (Boc-NH-PEG3-OTs)

-

Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the combined organic layers with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Boc-NH-PEG3-OTs, which can be used in the next step without further purification.

Step 3: Synthesis of tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-N3)

-

Dissolve Boc-NH-PEG3-OTs (1 equivalent) in anhydrous DMF.

-

Add sodium azide (B81097) (3 equivalents) and stir the mixture at 80 °C overnight.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Boc-NH-PEG3-N3.

Step 4: Synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-NH2)

-

Dissolve Boc-NH-PEG3-N3 (1 equivalent) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain Boc-NH-PEG3-NH2.

Step 5: Synthesis of this compound

-

Dissolve (9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate (Fmoc-aminoacetaldehyde, 1 equivalent) and Boc-NH-PEG3-NH2 (2.2 equivalents) in anhydrous 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (B8407120) (1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

This detailed guide provides a comprehensive overview for researchers and professionals in drug development, offering insights into the structure, properties, and a plausible synthetic route for this compound, a key building block in modern bioconjugation chemistry.

References

The Architect's Toolkit: A Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, where precision and efficacy are paramount, Polyethylene Glycol (PEG) linkers have emerged as indispensable tools. These versatile polymer chains act as molecular bridges, connecting therapeutic payloads, targeting moieties, and other biomolecules to create sophisticated and effective bioconjugates. This technical guide delves into the core principles of PEG linkers, offering a comprehensive overview of their role, the quantitative impact of their properties, and detailed protocols for their application.

Core Principles of PEGylation

At its heart, PEGylation is the process of covalently attaching PEG chains to a molecule of interest, such as a protein, peptide, or small molecule drug.[1] This modification imparts a range of beneficial properties, primarily by creating a hydrophilic shield around the conjugated molecule.[2] This "stealth" effect is central to the advantages offered by PEG linkers.

The fundamental structure of a PEG linker is a repeating chain of ethylene (B1197577) oxide units (-CH2-CH2-O-).[3] The length of this chain, and consequently the molecular weight of the PEG, is a critical parameter that can be precisely tuned to achieve desired characteristics.[2] PEG linkers are typically functionalized at one or both ends with reactive groups to facilitate covalent bonding to the target molecule.[4] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues) and maleimides for targeting free thiols (e.g., cysteine residues).[2]

The primary goals of incorporating PEG linkers in bioconjugation are to:

-

Enhance Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic molecules.[5][6]

-

Prolong Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream.[1][4]

-

Reduce Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of a therapeutic protein, thereby reducing the likelihood of an immune response.[2][5]

-

Improve Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and improve its overall stability.[5][7]

Quantitative Impact of PEG Linker Properties

The selection of a PEG linker is a critical design choice that significantly influences the pharmacokinetic and pharmacodynamic profile of a bioconjugate. The length and architecture (linear vs. branched) of the PEG chain are key determinants of its in vitro and in vivo performance.

Impact of PEG Linker Length on Pharmacokinetics

Longer PEG chains generally lead to a more pronounced effect on the circulation half-life of a bioconjugate. This is primarily due to the increased hydrodynamic size, which minimizes renal filtration.

| Bioconjugate | PEG Linker Length | Half-Life (t½) | Clearance (CL) | Reference |

| Antibody-Drug Conjugate (ADC) | No PEG | - | ~15 mL/day/kg | |

| PEG2 | - | ~10 mL/day/kg | ||

| PEG4 | - | ~7 mL/day/kg | ||

| PEG8 | - | ~5 mL/day/kg | ||

| PEG12 | - | ~5 mL/day/kg | ||

| PEG24 | - | ~5 mL/day/kg | ||

| Methotrexate-loaded Chitosan Nanoparticles | No PEG | 1.83 ± 0.21 h | 0.98 ± 0.12 L/h/kg | [8] |

| 750 Da PEG | 3.45 ± 0.45 h | 0.51 ± 0.07 L/h/kg | [8] | |

| 2000 Da PEG | 5.67 ± 0.68 h | 0.28 ± 0.04 L/h/kg | [8] | |

| 5000 Da PEG | 8.92 ± 1.03 h | 0.17 ± 0.02 L/h/kg | [8] |

Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance that can impact the binding affinity and in vitro potency of the bioconjugate.

| ADC Target | PEG Linker Length | EC50 (ng/mL) | Reference |

| Anti-CD30 | No PEG | Potent | [9] |

| PEG2 | Potent | [9] | |

| PEG4 | Potent | [9] | |

| PEG8 | Potent | [9] | |

| Affibody-MMAE | No PEG | 1x | [10] |

| 4 kDa PEG | 4.5x reduction | [10] | |

| 10 kDa PEG | 22x reduction | [10] |

Impact of PEG Linker Length on Solubility

The hydrophilic nature of PEG linkers is instrumental in enhancing the solubility of poorly water-soluble drugs.

| Drug | PEG Molecular Weight | Fold Increase in Dissolution Rate | Reference |

| Simvastatin | 6000 | - | [6] |

| 12000 | 3-fold | [6] | |

| 20000 | - | [6] | |

| Ketoprofen | 1000 | Higher than 1500 & 2000 | [11] |

| 1500 | Similar to 2000 | [11] | |

| 2000 | Similar to 1500 | [11] |

Experimental Protocols

The successful implementation of PEGylation strategies relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for two of the most common bioconjugation chemistries involving PEG linkers.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of a PEG-NHS ester to primary amine groups (e.g., lysine residues) on a protein.[5][12]

Materials:

-

Protein to be PEGylated

-

PEG-NHS Ester reagent

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

-

Water-miscible organic solvent (e.g., DMSO or DMF)

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.

-

Calculation of Reagents: Calculate the required amount of PEG-NHS ester to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.

-

PEGylation Reaction: Slowly add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and by techniques such as mass spectrometry to determine the degree of PEGylation.

Protocol 2: Thiol-Reactive PEGylation using Maleimides

This protocol describes the site-specific conjugation of a PEG-maleimide to a free thiol group (e.g., a cysteine residue) on a protein.

Materials:

-

Thiol-containing protein

-

PEG-Maleimide reagent

-

Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation. The buffer must be free of thiol-containing reagents.

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if reduction of a disulfide bond is required to generate a free thiol.

-

Quenching solution: L-cysteine or β-mercaptoethanol.

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a reducing agent. The reducing agent must be removed prior to the addition of the PEG-maleimide.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-maleimide in a suitable solvent (e.g., water, DMSO, or DMF) immediately before use.

-

Calculation of Reagents: Determine the amount of PEG-maleimide needed for the desired molar excess over the protein's free thiol groups. A 10- to 20-fold molar excess is often used.

-

PEGylation Reaction: Add the PEG-maleimide stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Quench any unreacted maleimide (B117702) groups by adding the quenching solution.

-

Purification: Purify the PEGylated protein from unreacted reagents using SEC or dialysis.

-

Characterization: Confirm successful conjugation and determine the degree of PEGylation using appropriate analytical techniques.

Visualizing Bioconjugation Workflows and Principles

Graphviz diagrams provide a clear and concise way to visualize the complex processes and relationships in bioconjugation.

Caption: A generalized workflow for the creation of a bioconjugate using a PEG linker.

Caption: The impact of PEG linkers on the key properties of a bioconjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. broadpharm.com [broadpharm.com]

- 6. brieflands.com [brieflands.com]

- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. confluore.com [confluore.com]

The Architecture of Innovation: A Technical Guide to Branched PEG Derivatives in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has revolutionized the field of drug delivery. By enhancing solubility, extending circulation half-life, and reducing immunogenicity, PEGylation has transformed numerous promising compounds into viable clinical candidates. While linear PEG has been the traditional workhorse, there is a growing body of evidence demonstrating the superior advantages of branched PEG derivatives. This in-depth technical guide explores the core features of branched PEG architectures, providing a comprehensive overview of their synthesis, characterization, and application in advanced drug delivery systems.

Unveiling the Advantages: Branched vs. Linear PEG

Branched PEG derivatives offer several key advantages over their linear counterparts, stemming from their unique three-dimensional structures. These architectures, which include Y-shaped, star-shaped, and dendritic PEGs, provide a more compact and globular conformation.

Key Advantages of Branched PEG Derivatives:

-

Enhanced Stability: The branched structure provides superior steric hindrance, offering greater protection of the conjugated drug from enzymatic degradation compared to linear PEGs.[1] This enhanced stability contributes to a longer in-vivo half-life.

-

Increased Drug Loading: Multi-arm and branched PEGs possess a higher number of functional groups for drug attachment, allowing for a greater drug-to-polymer ratio.[1][] This is particularly advantageous for antibody-drug conjugates (ADCs) where a higher drug-antibody ratio (DAR) can improve therapeutic efficacy.

-

Improved Pharmacokinetics: Branched PEGs generally exhibit a superior pharmacokinetic (PK) profile compared to linear PEGs of the same molecular weight.[3] Their larger hydrodynamic volume leads to reduced renal clearance and prolonged circulation times.[][4] For instance, a 40 kDa branched PEG has been shown to significantly extend the half-life of conjugated proteins.[5][6]

-

Reduced Immunogenicity: The unique architecture of branched PEGs can lead to reduced recognition by the immune system, potentially mitigating the "accelerated blood clearance" (ABC) phenomenon observed with some linear PEGylated nanocarriers.[7]

-

Enhanced Tissue Penetration: In certain biological matrices, nanoparticles coated with branched PEGs have demonstrated improved diffusion compared to those with linear PEGs, which could facilitate better penetration into tumor tissues.[8][9]

A Spectrum of Architectures: Types of Branched PEG Derivatives

The versatility of branched PEG stems from the variety of available architectures, each offering distinct properties and applications.

-

Y-Shaped PEG: This structure consists of two linear methoxy (B1213986) PEG chains linked to a central core, which also contains a reactive functional group for conjugation.[10] The bulky nature of Y-shaped PEGs can be advantageous in reducing the number of attachment sites on a protein, potentially preserving its biological activity.[10]

-

Star-Shaped PEG: These multi-arm PEGs feature multiple linear PEG chains extending from a central core.[] They are particularly useful for applications requiring high drug loading or for the formation of hydrogels.[1]

-

Dendritic PEG: These are highly branched, tree-like structures that offer a very high density of functional groups on their periphery, making them excellent candidates for carrying a large payload of drugs or targeting ligands.

Quantitative Comparison of Branched vs. Linear PEG Derivatives

The selection of a suitable PEG architecture is often guided by quantitative data that highlights the performance differences between branched and linear PEGs.

| Parameter | Linear PEG | Branched PEG (40 kDa) | Key Advantages of Branched PEG | Reference(s) |

| Systemic Clearance of Interferon-alpha | 2.5–5 L/hr (5 kDa), 0.725 L/hr (12 kDa) | 0.06–0.10 L/hr | Significantly lower clearance, leading to longer circulation time. | [4] |

| Terminal Half-life of Consensus Interferon-alpha | Standard | 4-5 fold longer | Prolonged therapeutic window. | [5] |

| In-vivo Half-life of Lactoferrin | Standard | 8.7-fold longer (40 kDa branched) | Enhanced systemic exposure. | [6] |

| Proteolytic Half-life of Lactoferrin | Standard | At least 6-fold longer (40 kDa branched) | Increased stability against enzymatic degradation. | [6] |

Pharmacokinetic Parameters of 40 kDa Branched PEG in Preclinical Species

| Species | Clearance (CL) | Volume of Distribution at Steady State (Vss) | Subcutaneous Bioavailability (F) | Reference(s) |

| Mice (CD-1) | - | 0.17 L/kg | ~68% | [11][12] |

| Rats | 0.079 mL/min/kg | 0.19 L/kg | ~20% | [12][13] |

| Cynomolgus Monkeys | 0.037 mL/min/kg | 0.20 L/kg | ~69% | [12][13] |

Experimental Protocols: A Practical Guide

The successful application of branched PEG derivatives relies on well-defined experimental procedures for their synthesis, conjugation, and characterization.

Protocol for Protein PEGylation with Y-Shaped PEG-NHS Ester (Y-NHS-40K)

This protocol outlines the general steps for conjugating a Y-shaped PEG-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Y-NHS-40K (Y-shape PEG NHS Ester, MW 40,000)[14]

-

Protein to be PEGylated

-

Amine-free buffer (e.g., Phosphate Buffer, pH 7.0-7.5)[14]

-

Dry, water-miscible organic solvent (e.g., DMSO or DMF)[14]

-

Quenching buffer (e.g., Tris buffer)

-

Reagent Preparation: Allow the vial of Y-NHS-40K to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the PEG reagent in a dry organic solvent immediately before use.

-

Protein Solution Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., >2 mg/mL). If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.

-

PEGylation Reaction: Add a 5- to 10-fold molar excess of the Y-NHS-40K solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.

-

Incubation: Incubate the reaction mixture at room temperature for approximately one hour or at 4°C for about three hours. The optimal reaction time may vary depending on the specific protein.

-

Quenching and Purification: Stop the reaction by adding a quenching buffer containing primary amines. The PEGylated protein can then be purified from unreacted PEG and byproducts using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography.

Characterization of Branched PEG-Drug Conjugates

Thorough characterization is crucial to ensure the quality and consistency of the final product.

Techniques:

-

Size Exclusion Chromatography (SEC): Used to determine the molecular weight distribution and to separate PEGylated conjugates from unconjugated species.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the conjugation and determine the degree of substitution.[17]

-

Mass Spectrometry (MS): Used to determine the precise molecular weight of the conjugate and to identify any impurities.[18]

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of PEGylated nanoparticles.

-

Zeta Potential Measurement: Determines the surface charge of PEGylated nanoparticles.

In Vitro Drug Release Study from PEGylated Nanoparticles

Evaluating the drug release profile is a critical step in assessing the performance of a drug delivery system. The dialysis bag method is a commonly used technique.

Procedure: [19]

-

Preparation: A known amount of the drug-loaded PEGylated nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

-

Release Medium: The dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate-buffered saline at a specific pH) maintained at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Visualizing Complexity: Diagrams of Workflows and Pathways

Graphical representations are invaluable tools for understanding the intricate processes involved in drug delivery.

References

- 1. Y-Shape Peg Derivatives in Drug Delivery [sigmaaldrich.com]

- 3. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacokinetic properties of a 40 kDa branched polyethylene glycol-modified form of consensus interferon-alpha (PEG-CIFN) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Y-Shape PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of 40 kDa Polyethylene glycol (PEG) in mice, rats, cynomolgus monkeys and predicted pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Protein PEGylation [jenkemusa.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. enovatia.com [enovatia.com]

- 19. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Technical Guide to Fmoc-N-bis-PEG3-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of Fmoc-N-bis-PEG3-NH-Boc, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. Its unique structure, featuring two distinct protecting groups and a polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the synthesis of complex biomolecules.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₄₁H₆₃N₃O₁₂ |

| Molecular Weight | 789.95 g/mol |

| Physical Form | Colorless oil |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |

Chemical Structure and Functional Groups

This compound is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyloxycarbonyl (Boc) protecting group, and a discrete polyethylene glycol (dPEG®) linker. This strategic arrangement allows for selective deprotection and sequential conjugation, a critical feature in the assembly of antibody-drug conjugates (ADCs) and other targeted therapies.

The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][2] Conversely, the Boc group is acid-labile, enabling its removal under acidic conditions. This orthogonality of the protecting groups is fundamental to its utility in stepwise synthetic strategies.[3] The PEG3 spacer enhances the hydrophilicity and bioavailability of the resulting conjugate, mitigating issues of aggregation and improving pharmacokinetic profiles.

Applications in Bioconjugation

The primary application of this compound lies in its role as a linker in the synthesis of complex biomolecules. The workflow below illustrates a typical bioconjugation process involving this molecule.

Experimental Protocols

Fmoc Deprotection:

-

Dissolve the Fmoc-protected compound in a solution of 20% piperidine in N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting free amine by flash column chromatography.

Boc Deprotection:

-

Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (typically 25-50% TFA).

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting amine salt can often be used in the next step without further purification.

Amide Bond Formation (Conjugation):

-

Dissolve the carboxylic acid-containing molecule and the deprotected amine in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).

-

Stir the reaction mixture at room temperature for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent and purify by flash column chromatography or preparative HPLC.

This guide provides foundational information for the use of this compound in research and development. For specific applications, optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-PEG Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Fluorenylmethyloxycarbonyl-polyethylene glycol (Fmoc-PEG) compounds. These bifunctional linkers are integral to modern bioconjugation, peptide synthesis, and drug delivery systems, where their physicochemical properties dictate their utility and performance. Understanding these characteristics is paramount for the successful design and implementation of PEGylated therapeutics and research tools.

Executive Summary

Fmoc-PEG derivatives are valued for their ability to impart polyethylene (B3416737) glycol's beneficial properties—such as increased hydrophilicity and in vivo half-life—to a variety of molecules. The Fmoc protecting group allows for controlled, base-labile deprotection, enabling sequential conjugation strategies. This guide details the solubility of these compounds in aqueous and organic media, their stability under various pH and thermal conditions, and provides standardized protocols for their assessment.

Solubility Characteristics

The solubility of Fmoc-PEG compounds is a critical parameter for their application in both solid-phase and solution-phase chemistries. The inherent hydrophilicity of the PEG chain generally confers good solubility in a range of solvents, although this is influenced by the nature of the end groups and the overall molecular weight.

Qualitative Solubility

Fmoc-PEG compounds exhibit broad solubility in many common solvents used in peptide synthesis and bioconjugation. The presence of the hydrophilic PEG spacer enhances solubility in aqueous media.[1]

Table 1: Qualitative Solubility of Representative Fmoc-PEG Compounds

| Compound Type | Soluble In | Sparingly Soluble In | Insoluble In |

| Fmoc-NH-PEG-COOH[2] | Water, Aqueous Buffers, Chloroform, Methylene Chloride (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2][3] | Alcohol, Toluene[2][3] | Ether[2][3] |

| Fmoc-N-amido-PEG-acid[1] | DMSO, DCM, DMF[1] | - | - |

| Fmoc-N-amido-dPEG®₁₂-acid | Methylene Chloride, Acetonitrile, Dimethylacetamide (DMAC), DMSO[4] | - | - |

Factors Influencing Solubility

-

PEG Chain Length: Longer PEG chains generally increase aqueous solubility and solubility in polar organic solvents.[5][6]

-

End Groups: The nature of the functional groups at the termini of the PEG chain can significantly impact solubility. For instance, ionizable groups like carboxylic acids can enhance aqueous solubility, particularly at appropriate pH values.

-

Temperature: Solubility of PEG compounds in some organic solvents, such as toluene (B28343) and isopropanol, can be increased by raising the temperature.

-

Solvent System: The choice of solvent or solvent mixture is paramount. For compounds with low water solubility, co-solvents like DMSO are often employed.[7]

Stability Profile

The stability of Fmoc-PEG compounds is primarily dictated by the lability of the Fmoc group and the stability of the PEG backbone and its linkages to terminal functional groups.

pH Stability

The defining characteristic of the Fmoc group is its instability under basic conditions, which allows for its selective removal. Conversely, it is stable under acidic conditions.[8]

Table 2: Stability of the Fmoc Group and PEG Linkages under Various pH Conditions

| Condition | Effect on Fmoc Group | Effect on PEG Backbone & Common Linkages |

| Acidic (e.g., TFA) | Stable.[8] | Generally stable. Ester linkages within the PEG derivative (e.g., in DSPE-PEG) can undergo hydrolysis, which is accelerated by heat.[9] |

| Neutral (pH ~7.4) | Generally stable. | The PEG backbone is stable. Ester linkages may undergo slow hydrolysis.[10] |

| Basic (e.g., 20% Piperidine (B6355638) in DMF) | Rapidly cleaved via β-elimination.[8] The half-life is approximately 6 seconds in this solution.[2][3] | The PEG backbone is stable. Ester linkages can be rapidly hydrolyzed.[11] |

Thermal Stability

Experimental Protocols

The following sections provide detailed methodologies for the assessment of solubility and stability of Fmoc-PEG compounds.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of an Fmoc-PEG compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of the Fmoc-PEG compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a standard curve of the Fmoc-PEG compound in the same buffer.

-

Analyze the concentration of the compound in the clarified supernatant using a suitable analytical method, such as UV-Vis spectroscopy (measuring the absorbance of the Fmoc group, typically around 265 nm or 301 nm) or HPLC.[14][15]

-

The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or µM).

-

Protocol for Assessing Stability to Basic Conditions (Fmoc Deprotection Kinetics)

This protocol monitors the rate of Fmoc group cleavage in a basic solution.

-

Reaction Setup:

-

Dissolve a known concentration of the Fmoc-PEG compound in a suitable solvent (e.g., DMF).

-

Initiate the deprotection reaction by adding a basic solution (e.g., 20% piperidine in DMF) at a defined temperature.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15s, 30s, 1min, 2min, 5min), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding an acidic solution (e.g., a dilute solution of acetic acid or TFA in the mobile phase) to neutralize the base.

-

-

HPLC Analysis:

-

Analyze each quenched sample by reverse-phase HPLC (RP-HPLC).

-

Use a C18 column with a suitable gradient of water/acetonitrile containing an acidic modifier (e.g., 0.1% TFA).

-

Monitor the elution profile using a UV detector at a wavelength where both the Fmoc-protected and deprotected compounds can be observed, or where the dibenzofulvene-piperidine adduct absorbs (around 301 nm).

-

-

Data Analysis:

-

Calculate the percentage of the remaining Fmoc-PEG compound at each time point by integrating the respective peak areas.

-

Plot the percentage of the remaining Fmoc-PEG compound against time to determine the deprotection kinetics and the half-life of the Fmoc group under the tested conditions.

-

Protocol for Assessing Stability to Acidic Conditions (Hydrolysis Study)

This protocol evaluates the stability of Fmoc-PEG compounds, particularly those with potentially labile ester linkages, under acidic conditions.

-

Incubation:

-

Dissolve the Fmoc-PEG compound at a known concentration in an acidic solution (e.g., a buffer at pH 3.0 or a dilute solution of TFA).[10]

-

Incubate the solution at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1h, 4h, 8h, 24h), withdraw an aliquot of the solution.

-

-

Analysis:

-

Analyze each sample directly by RP-HPLC or LC-MS.

-

Use a method that can separate the parent Fmoc-PEG compound from potential degradation products (e.g., hydrolyzed esters).

-

-

Data Analysis:

-

Quantify the amount of the parent compound remaining at each time point by measuring the peak area.

-

Plot the percentage of the parent compound remaining over time to determine the degradation rate.

-

Chemical Pathways and Relationships

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene and carbon dioxide, releasing the free amine. The dibenzofulvene intermediate is then trapped by the amine base to form a stable adduct.[8]

Conclusion

The solubility and stability of Fmoc-PEG compounds are governed by the interplay between the hydrophilic PEG chain, the labile Fmoc protecting group, and the terminal functional moieties. While generally soluble in a wide array of solvents, specific solubility should be determined empirically for each compound and application. The stability is well-defined, with high stability in acidic to neutral conditions and predictable lability in basic environments, which is the cornerstone of its utility in synthesis. The protocols and data presented in this guide provide a framework for the effective handling and characterization of these versatile molecules in research and development settings.

References

- 1. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-N-amido-PEG1-acid | PEG analogue | CAS# 1654740-73-4 | InvivoChem [invivochem.com]

- 8. chempep.com [chempep.com]

- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

A Technical Guide to Fmoc-Protected Amino Acids in Peptide Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, a cornerstone of modern solid-phase peptide synthesis (SPPS). It details the underlying chemistry, core experimental workflows, quantitative data on synthesis efficiency, and troubleshooting considerations, providing an essential resource for professionals in peptide chemistry and drug discovery.

Introduction: The Dominance of the Fmoc Strategy

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the production of synthetic peptides by immobilizing the growing peptide chain on a solid resin support, thereby simplifying the purification process.[] Within SPPS, the choice of the α-amino protecting group is critical. The Fmoc strategy, introduced by Carpino and Han, has largely superseded the older tert-butyloxycarbonyl (Boc) method due to its significant advantages.[2]

The core principle of the Fmoc strategy lies in its orthogonality. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact. These side-chain groups are only removed at the final step with a strong acid like trifluoroacetic acid (TFA).[4][5]

Key Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The use of weak bases like piperidine preserves the integrity of sensitive amino acid side chains and resin linkers.[2][3]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, enabling the synthesis of complex peptides.[2][3]

-

Automation and Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This property allows for real-time, quantitative monitoring of the deprotection and coupling steps, making the process highly suitable for automation.[][6]

-

High Yields: The Fmoc strategy consistently achieves high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[]

The Chemistry of Fmoc Protection and Deprotection

The success of Fmoc-based SPPS hinges on the chemical properties of the fluorenylmethoxycarbonyl group. It is attached to the α-amino group of an amino acid, effectively blocking it from reacting during the coupling of the subsequent amino acid.

Mechanism of Fmoc Deprotection

Fmoc removal is a two-step process initiated by a base, most commonly a secondary amine like piperidine.[7]

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene (B118485) ring.

-

β-Elimination: This abstraction initiates a β-elimination reaction, which releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).

-

DBF Scavenging: The DBF intermediate is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct, which prevents the DBF from causing side reactions with the newly deprotected peptide chain.[7][8]

Core Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide chain via the Fmoc strategy is a cyclic process, with each cycle adding one amino acid. Each cycle consists of four main stages: deprotection, activation, coupling, and washing.

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Automated Peptide Synthesizers [peptidemachines.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Chemistry of Amine Deprotection: An In-depth Technical Guide to Fmoc Group Cleavage in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into complex peptide chains with high fidelity. Its lability to mild basic conditions, while remaining stable to acidic and nucleophilic reagents, provides the orthogonality required for the synthesis of a diverse range of peptides. This technical guide provides a comprehensive overview of the mechanism of Fmoc group cleavage, detailing the underlying chemical principles, kinetic considerations, potential side reactions, and established experimental protocols.

The Core Mechanism: A Two-Step Elimination

The removal of the Fmoc group is not a simple hydrolysis but rather a base-catalyzed elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1] The process can be broken down into two primary steps:

-

Proton Abstraction: A base, most commonly a secondary amine like piperidine (B6355638), abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system.[2][3] This deprotonation is the rate-determining step and results in the formation of a stabilized fluorenyl anion, or a dibenzofulvene-like carbanion intermediate.[1][4] The aromaticity of the resulting conjugate base contributes to the acidity of this proton.[4]

-

β-Elimination: The formation of the carbanion intermediate triggers a rapid β-elimination. This involves the expulsion of the carbamate (B1207046) group attached to the N-terminus of the peptide, leading to the formation of a highly reactive electrophile, dibenzofulvene (DBF), and the release of carbon dioxide.[3][5] The deprotected N-terminal amine of the peptide is then liberated.[6]

The Critical Role of the Scavenger

The dibenzofulvene (DBF) generated during the β-elimination step is a reactive Michael acceptor and can readily undergo addition reactions.[3][5] If left unchecked, DBF can react with the newly deprotected N-terminal amine of the peptide chain, leading to the irreversible formation of a stable adduct. This side reaction effectively caps (B75204) the peptide chain and prevents further elongation.

To prevent this deleterious side reaction, the base used for deprotection, typically piperidine, also acts as a scavenger.[3] Being a secondary amine, piperidine is a potent nucleophile that rapidly traps the electrophilic DBF, forming a stable and unreactive adduct.[2][7] This scavenging action is crucial for driving the deprotection reaction to completion and ensuring a high yield of the desired peptide.

Visualizing the Mechanism and Workflow

Chemical Mechanism of Fmoc Cleavage

Caption: The two-step mechanism of Fmoc deprotection.

Standard SPPS Fmoc Deprotection Workflow

Caption: A typical workflow for a single cycle of Fmoc deprotection and coupling in SPPS.

Reagents and Reaction Kinetics

While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the most common reagent for Fmoc cleavage, other bases and solvent systems have been explored to optimize deprotection efficiency and minimize side reactions.[2][8]

| Reagent/Base | Concentration | Solvent | Typical Deprotection Time | Notes |

| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-15 min | The standard and most widely used reagent.[9][10] |

| Piperidine | 5% (v/v) | DMF | ~10.4 min for completion | Slower than 20%, but can be sufficient.[11] |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to piperidine | An alternative to piperidine with similar efficiency.[2][6] |

| Piperazine (B1678402) (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | Similar to piperidine at 10 min | Less efficient at shorter times but a viable alternative.[2] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% (v/v) | DMF | Faster than piperidine | A stronger, non-nucleophilic base. Often used with a nucleophilic scavenger like piperidine to trap DBF.[3][5] Can increase the risk of aspartimide formation.[3] |

| Piperazine + DBU | 5% + 2% | DMF | < 1 min (t1/2 ~7s) | A rapid deprotection cocktail.[1] |

Note: Deprotection times can be influenced by factors such as the specific amino acid sequence, peptide length, and the presence of secondary structures.[11]

Common Side Reactions During Fmoc Deprotection

While the Fmoc deprotection is generally a clean and efficient reaction, certain side reactions can occur, particularly with sensitive sequences.

-

Aspartimide Formation: This is a significant side reaction that can occur in peptides containing aspartic acid, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[12][13] The side-chain carboxylate can attack the backbone amide, forming a cyclic imide. This can lead to a mixture of α- and β-peptides upon ring-opening.[13] The use of piperazine or the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can mitigate this side reaction.[12]

-

Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, particularly when proline is one of the first two amino acids.[5][14] The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[14] Using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation.[14]

-

Premature Cleavage of Side-Chain Protecting Groups: While most side-chain protecting groups are stable to the mild basic conditions of Fmoc deprotection, some can be partially labile, leading to undesired side products. Careful selection of orthogonal protecting groups is essential.

Experimental Protocols

Standard Manual Fmoc Deprotection Protocol

This protocol outlines the manual removal of the Fmoc group from a peptide-resin.

Reagents and Materials:

-

Peptide-resin in a reaction vessel

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: If the resin is dry, swell it in DMF for at least 30-60 minutes.[10]

-

Initial Wash: Drain the DMF and wash the resin with DMF (3-5 times) to remove any residual solvents or reagents.[10]

-

First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes.[10]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]

-

Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[10] The resin is now ready for the next coupling step.

Monitoring Fmoc Deprotection

The completeness of the Fmoc deprotection can be monitored qualitatively or quantitatively.

-

Kaiser Test (Ninhydrin Test): This is a colorimetric test to detect the presence of free primary amines.[6] A small sample of the resin is treated with ninhydrin (B49086) reagents and heated. A deep blue or purple color indicates the presence of a free amine and successful deprotection. A yellow or faint color suggests incomplete deprotection. Note that this test is not reliable for N-terminal proline, which is a secondary amine.[14]

-

UV Spectrophotometry: The cleavage of the Fmoc group can be monitored by measuring the UV absorbance of the fluorenyl chromophore in the collected filtrate at around 300-302 nm.[2][5] This allows for a quantitative assessment of the deprotection kinetics.

Logical Relationships in Fmoc Cleavage

Caption: Factors influencing the efficiency and outcome of Fmoc deprotection.

Conclusion

The base-catalyzed cleavage of the Fmoc protecting group is a fundamental and critical step in solid-phase peptide synthesis. A thorough understanding of its E1cB mechanism, the essential role of the scavenger, and the kinetics of the reaction allows for the rational selection of reagents and conditions to maximize deprotection efficiency. While generally a robust reaction, awareness of potential side reactions such as aspartimide and diketopiperazine formation, particularly with challenging sequences, is crucial for troubleshooting and optimizing peptide synthesis protocols. By carefully controlling the deprotection conditions and employing appropriate monitoring techniques, researchers can ensure the successful synthesis of high-quality peptides for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chempep.com [chempep.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 12. ovid.com [ovid.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-Phase Peptide Synthesis (SPPS) Linkers

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry and drug discovery, relies on the strategic use of linkers. These bifunctional chemical moieties connect the nascent peptide chain to an insoluble solid support, typically a resin, enabling the stepwise addition of amino acids in a controlled and efficient manner. The choice of linker is a critical determinant of the success of peptide synthesis, dictating the conditions for the final cleavage of the peptide from the resin and the nature of its C-terminal functionality. This guide provides an in-depth exploration of the most common SPPS linkers, their mechanisms of action, cleavage conditions, and applications, supplemented with detailed experimental protocols and logical workflows to aid in the rational design of peptide synthesis strategies.

The fundamental principle of SPPS involves the iterative deprotection of the N-terminal protecting group of the growing peptide chain, followed by the coupling of the next N-protected amino acid. This cyclical process continues until the desired peptide sequence is assembled. The solid support facilitates the purification process, as excess reagents and by-products are simply washed away after each step. Upon completion of the synthesis, the peptide is cleaved from the linker, and concurrently, the side-chain protecting groups are removed.

Core Principles of Linker Selection: Orthogonal Protecting Group Strategies

The selection of an appropriate linker is intrinsically linked to the chosen protecting group strategy. The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches, which are distinguished by the chemical conditions required for the removal of the temporary Nα-amino protecting group and the more permanent side-chain protecting groups.

-

Fmoc/tBu Strategy: This modern approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The orthogonality of this strategy lies in the distinct chemical conditions for deprotection: the Fmoc group is removed with a mild base (e.g., piperidine), while the tBu groups are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA).[1][2] This allows for selective deprotection and on-resin modifications. Linkers compatible with this strategy must be stable to the basic conditions of Fmoc deprotection and labile to the final acidic cleavage.

-

Boc/Bzl Strategy: The classical Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection.[1][3] This is a "quasi-orthogonal" strategy, as both protecting groups are acid-labile but are removed with different strengths of acid. The Boc group is removed with a moderate acid like TFA, while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[][5] Linkers used in this strategy must be stable to the repeated TFA treatments for Boc deprotection and cleaved only by the final strong acid treatment.

The interplay between the chosen protecting group strategy and the desired C-terminal functionality of the peptide dictates the selection of the appropriate linker.

Figure 1. Relationship between protecting group strategies and linker selection.

Common SPPS Linkers: A Comparative Overview

The choice of linker determines the C-terminal functionality of the synthesized peptide (e.g., carboxylic acid, amide) and the conditions required for its cleavage from the solid support. The following table summarizes the properties of some of the most widely used linkers in SPPS.

| Linker | C-Terminal Functionality | Protecting Group Strategy | Typical Loading Capacity (mmol/g) | Cleavage Conditions | Cleavage Yield (%) | Key Features & Applications |

| Wang | Carboxylic Acid | Fmoc/tBu | 0.4 - 1.2 | 95% TFA | > 90 | Standard linker for C-terminal acids; risk of racemization for Cys and His.[6] |

| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | Fmoc/tBu | 0.8 - 1.6 | 1-2% TFA in DCM (for protected peptides); 95% TFA (for deprotected peptides) | > 95 | Ideal for sterically hindered amino acids and synthesis of protected peptide fragments; minimizes racemization.[6][7] |

| Rink Amide | Amide | Fmoc/tBu | 0.3 - 0.8 | 95% TFA | > 90 | Standard linker for C-terminal amides.[8] |

| Sieber Amide | Amide | Fmoc/tBu | 0.4 - 0.8 | 1-2% TFA in DCM (for protected amides); 95% TFA (for deprotected amides) | > 90 | Less sterically hindered than Rink Amide, suitable for bulky residues; allows for synthesis of protected peptide amides.[6][9] |

| PAL | Amide | Fmoc/tBu | 0.3 - 0.7 | 95% TFA | > 90 | Chemically inert linker, no soluble by-products upon cleavage.[8] |

| Merrifield | Carboxylic Acid | Boc/Bzl | 0.5 - 2.0 | Anhydrous HF | > 85 | The original linker for Boc-SPPS. |

| PAM | Carboxylic Acid | Boc/Bzl | 0.5 - 1.2 | Anhydrous HF | > 90 | More stable to TFA than Merrifield resin, the linker of choice for routine Boc-SPPS. |

| Safety-Catch | Varies (Acid, Amide, Thioester) | Fmoc/tBu or Boc/Bzl | 0.3 - 0.8 | Two-step: 1. Activation (e.g., oxidation, alkylation) 2. Cleavage (e.g., nucleophilic attack, acidolysis) | Variable, generally good to excellent | Linker is stable to synthesis conditions and requires a distinct chemical activation step before cleavage, offering an additional layer of orthogonality.[10][11] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key steps in SPPS. These are generalized procedures and may require optimization based on the specific peptide sequence and resin characteristics.

Protocol 1: Loading of the First Amino Acid onto Wang Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the Wang resin.

Materials:

-

Wang resin

-

Fmoc-amino acid (4 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride (B1165640)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (10 mL/g of resin) for 1-2 hours in a reaction vessel.

-

Drain the solvent.

-

In a separate vial, dissolve the Fmoc-amino acid in a minimal amount of DMF.

-

Add the dissolved Fmoc-amino acid to the resin.

-

Add DIC to the resin suspension and agitate.

-

In a separate vial, dissolve DMAP in a minimal amount of DMF and add it to the resin suspension.

-

Agitate the mixture at room temperature for 12 hours.

-

To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DMF (3x), a 1:1 mixture of DMF/DCM (3x), and DCM (3x).

-

Dry the resin under vacuum. The loading can be quantified by spectrophotometric analysis of the Fmoc group released upon treatment with piperidine (B6355638).

Protocol 2: Standard Fmoc-SPPS Cycle (Deprotection and Coupling)

This cyclical protocol is repeated for the addition of each amino acid to the growing peptide chain.

Materials:

-

Peptide-resin

-

20% (v/v) Piperidine in DMF

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

DMF

Procedure:

Fmoc Deprotection:

-

Wash the peptide-resin with DMF (3x).

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling (using HBTU):

-

In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.

-

Add DIPEA to the vial to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x).

-

(Optional) Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates the absence of free primary amines.

Protocol 3: Cleavage of Peptide from Rink Amide Resin

This protocol describes the final cleavage of the peptide from the Rink Amide resin and the simultaneous removal of side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Ensure the peptide-resin is thoroughly washed and dried.

-

Place the dry resin in a reaction vessel.

-

In a fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by slowly adding the filtrate to a 10-fold volume of cold diethyl ether with gentle stirring.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Visualizing SPPS Workflows and Logical Relationships

General Experimental Workflow for SPPS

The entire SPPS process, from resin preparation to the final purified peptide, can be visualized as a sequential workflow.

Figure 2. General experimental workflow for solid-phase peptide synthesis.

Decision Tree for SPPS Linker Selection

Choosing the right linker is a critical decision in planning a peptide synthesis. The following decision tree provides a logical framework for selecting an appropriate linker based on the desired C-terminal functionality and protecting group strategy.

Figure 3. Decision tree for the selection of an appropriate SPPS linker.

Conclusion

The selection of a suitable linker is a pivotal decision in solid-phase peptide synthesis, with profound implications for the efficiency of the synthesis and the characteristics of the final peptide product. A thorough understanding of the interplay between linker chemistry, orthogonal protecting group strategies, and the desired peptide modifications is essential for the successful design and execution of peptide synthesis campaigns. This guide has provided a comprehensive overview of the theoretical and practical aspects of SPPS linkers, aiming to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions and navigate the complexities of modern peptide synthesis. By leveraging the appropriate linkers and protocols, the synthesis of complex and therapeutically relevant peptides can be achieved with high fidelity and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. benchchem.com [benchchem.com]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 10. mdpi.com [mdpi.com]

- 11. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-N-bis-PEG3-NH-Boc in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-bis-PEG3-NH-Boc is a versatile, branched linker designed for advanced applications in solid-phase peptide synthesis (SPPS), particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), branched peptides, and other targeted therapeutics. Its unique structure features two key elements: a central amine from which two polyethylene (B3416737) glycol (PEG) chains extend, and orthogonal protecting groups—a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile tert-butoxycarbonyl (Boc) group[][2].

The PEGylated nature of the linker enhances the solubility and pharmacokinetic properties of the final conjugate[3]. The core advantage of this linker lies in its orthogonal protection scheme, which allows for the selective deprotection and sequential functionalization of the two PEG arms. This enables the precise, stepwise attachment of different molecular entities, such as targeting ligands, imaging agents, or cytotoxic payloads, onto a single scaffold[][].